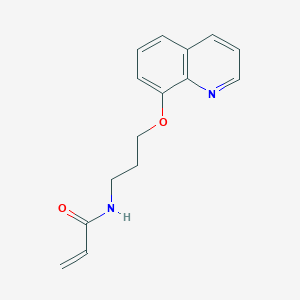
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Role in Neurodegenerative Diseases
Research has investigated the role of tetrahydroisoquinolines, including compounds similar to "1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one," in neurodegenerative diseases like Parkinson's disease (PD). Tetrahydroisoquinolines are of interest due to their structural similarity to neurotoxins that can induce Parkinsonian symptoms. Studies have shown that endogenous analogs of MPTP, such as beta-carbolines (betaCs) and tetrahydroisoquinolines, might play a role in PD pathogenesis through mechanisms involving N-methylation, which bioactivates these compounds into potential neurotoxins. Elevated levels of N-methylated tetrahydroisoquinolines have been observed in the cerebrospinal fluid of patients with Parkinson's disease compared to age-matched controls, suggesting a link to the disease's pathogenesis through excess enzyme activity that activates neurotoxins like N-methyltransferase (Matsubara, Aoyama, Suno, & Awaya, 2002).
Diagnostic and Therapeutic Potential
These compounds' potential as biomarkers for neurodegenerative conditions and their role in the metabolic pathways associated with diseases like Parkinson's disease highlight their importance in medical research. Understanding the mechanisms of action and the pathways through which tetrahydroisoquinolines influence neurodegeneration can lead to new diagnostic tools and treatments. For example, the study of N-methylation ability for azaheterocyclic amines in parkinsonian patients could provide insights into the biochemical changes occurring in PD, suggesting pathways that might be targeted therapeutically or used in diagnostic procedures (Aoyama, Matsubara, Okada, Fukushima, Shimizu, Yamaguchi, Uezono, Satomi, Hayase, Ohta, Shiono, & Kobayashi, 2000).
作用機序
Target of action
These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
1,2,3,4-tetrahydroisoquinoline analogs in general have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
Biochemical pathways
1,2,3,4-tetrahydroisoquinoline analogs are known to affect various biochemical pathways due to their diverse biological activities .
Result of action
1,2,3,4-tetrahydroisoquinoline analogs in general have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-9-4-7-14(15(17)19)16(20)18-10-8-12-5-2-3-6-13(12)11-18/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPCECVNRGMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)
![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)
![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)

![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)